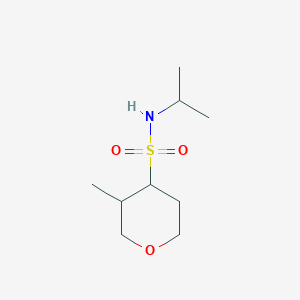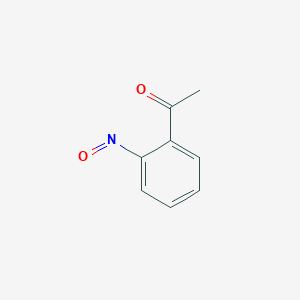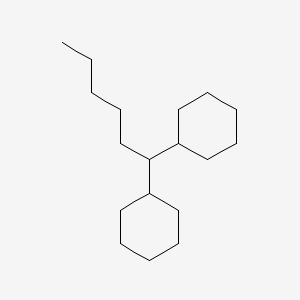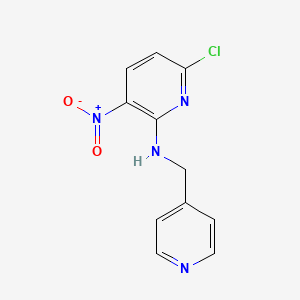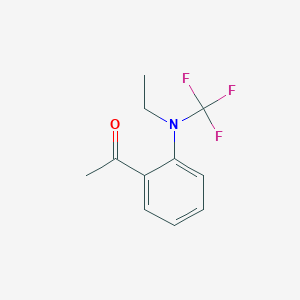![molecular formula C22H22Cl2N4O B13956414 N-(4-Chloro-2-{[5-chloro-2-(dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}phenyl)-N-methylformamide CAS No. 333725-84-1](/img/structure/B13956414.png)
N-(4-Chloro-2-{[5-chloro-2-(dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}phenyl)-N-methylformamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chloro-2-{[5-chloro-2-(dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}phenyl)-N-methylformamide is an organic compound with a complex structure that includes chloro, dimethylamino, and pyridinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-{[5-chloro-2-(dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}phenyl)-N-methylformamide typically involves multiple steps. One common method includes the use of Friedel-Crafts acylation followed by a series of substitutions and reductions . The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Chloro-2-{[5-chloro-2-(dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}phenyl)-N-methylformamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.
Aplicaciones Científicas De Investigación
N-(4-Chloro-2-{[5-chloro-2-(dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}phenyl)-N-methylformamide has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(4-Chloro-2-{[5-chloro-2-(dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}phenyl)-N-methylformamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to N-(4-Chloro-2-{[5-chloro-2-(dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}phenyl)-N-methylformamide include:
Pyrrolidine derivatives: These compounds also contain nitrogen heterocycles and are used in various medicinal chemistry applications.
Imidazole derivatives: Known for their antimicrobial potential and used in drug development.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
333725-84-1 |
|---|---|
Fórmula molecular |
C22H22Cl2N4O |
Peso molecular |
429.3 g/mol |
Nombre IUPAC |
N-[4-chloro-2-[[5-chloro-2-(dimethylamino)phenyl]-(pyridin-2-ylamino)methyl]phenyl]-N-methylformamide |
InChI |
InChI=1S/C22H22Cl2N4O/c1-27(2)19-9-7-15(23)12-17(19)22(26-21-6-4-5-11-25-21)18-13-16(24)8-10-20(18)28(3)14-29/h4-14,22H,1-3H3,(H,25,26) |
Clave InChI |
SRFJAXRNMRYYOX-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=C(C=C1)Cl)C(C2=C(C=CC(=C2)Cl)N(C)C=O)NC3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Butyl(methyl)amino]-5-ethylcyclohexa-3,5-diene-1,2-dione](/img/structure/B13956335.png)
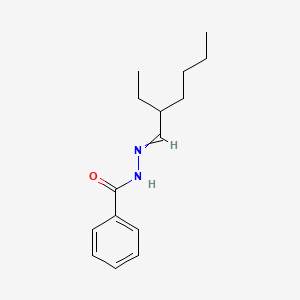

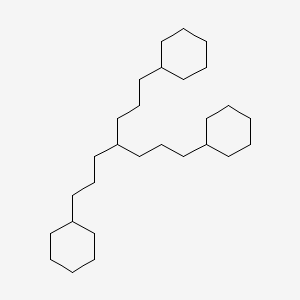
![2-Chloro-5-({[(2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13956371.png)

